![molecular formula C18H18N2O5 B5329120 7-(5-phenoxy-2-furoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5329120.png)
7-(5-phenoxy-2-furoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(5-phenoxy-2-furoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound is also known as PD-404182 and has been found to exhibit significant biological activity.
作用機序
The mechanism of action of PD-404182 is not fully understood, but it is believed to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. The inhibition of this enzyme leads to DNA damage and cell death. PD-404182 has also been found to inhibit the activity of cyclin-dependent kinases, which are enzymes that regulate the cell cycle.
Biochemical and Physiological Effects:
PD-404182 has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. PD-404182 has also been found to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
実験室実験の利点と制限
One of the primary advantages of PD-404182 is its potential as a chemotherapeutic agent. It has been found to exhibit significant activity against various cancer cells, making it a potential candidate for further research. However, one of the limitations of PD-404182 is its cytotoxicity, which may limit its use in clinical settings. Additionally, the mechanism of action of PD-404182 is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for PD-404182 research. One potential direction is the development of more potent and selective analogs of PD-404182. Additionally, further research is needed to fully understand the mechanism of action of this compound. PD-404182 may also have potential applications in the treatment of other diseases, such as bacterial and fungal infections. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, PD-404182 is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound has been found to exhibit significant biological activity, making it a potential candidate for various scientific research applications. Further research is needed to fully understand the mechanism of action of PD-404182 and explore its potential applications.
合成法
PD-404182 can be synthesized through a multi-step process that involves the reaction of 1,2-diaminocyclohexane with phenoxyacetyl chloride, followed by the reaction with furoyl chloride. The final product can be obtained through the reaction of the intermediate with oxalyl chloride and dimethylformamide. The purity of the compound can be confirmed through various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学的研究の応用
PD-404182 has been found to exhibit significant biological activity, making it a potential candidate for various scientific research applications. One of the primary applications of this compound is in the field of cancer research. PD-404182 has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.
特性
IUPAC Name |
9-(5-phenoxyfuran-2-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-16(20-10-4-9-18(12-20)11-19-17(22)25-18)14-7-8-15(24-14)23-13-5-2-1-3-6-13/h1-3,5-8H,4,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFJPTGBEIMZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC(=O)O2)CN(C1)C(=O)C3=CC=C(O3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329037.png)
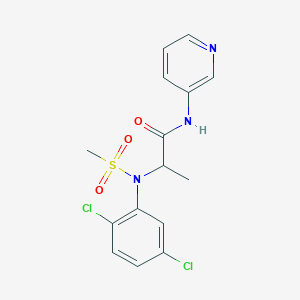
![butyl 4-(5-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5329052.png)
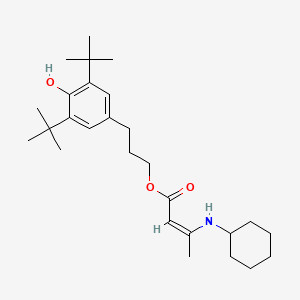
![2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5329074.png)
![1-methyl-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-tetrazole](/img/structure/B5329082.png)
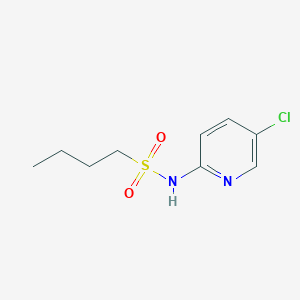
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid](/img/structure/B5329091.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5329099.png)
![9-[(3-ethyl-1H-indol-2-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5329103.png)
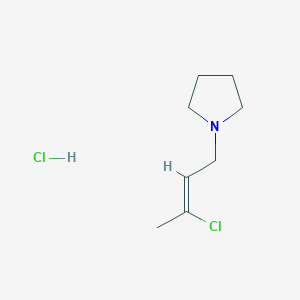
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5329113.png)
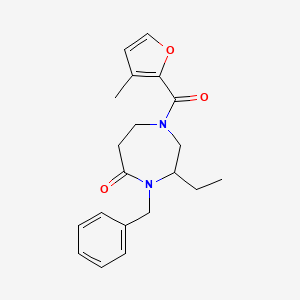
![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}acrylonitrile](/img/structure/B5329127.png)